3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of a benzodioxin ring and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Thiazolidinone Ring Formation: The thiazolidinone ring is usually formed by the reaction of a thiourea derivative with a haloketone or haloester.
Coupling Reaction: The final step involves coupling the benzodioxin and thiazolidinone intermediates under suitable conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxythiazolidinones.
Substitution: Various substituted benzodioxin derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology
This compound has shown potential as a bioactive molecule with antibacterial and antifungal properties. Its ability to inhibit certain enzymes makes it a candidate for further investigation in drug development.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases. Its unique structure allows for the design of molecules with specific biological activities.
Industry
In the materials science field, this compound can be used as a building block for the synthesis of polymers and other advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The biological activity of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is primarily attributed to its ability to interact with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The benzodioxin ring may also facilitate interactions with cellular membranes, enhancing the compound’s ability to penetrate cells and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine
- 6-Isocyano-2,3-dihydro-1,4-benzodioxine
- N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide
Uniqueness
Compared to these similar compounds, 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to the presence of the thiazolidinone ring, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C11H9NO3S2 |
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Molecular Weight |
267.3 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9NO3S2/c13-10-6-17-11(16)12(10)7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5H,3-4,6H2 |
InChI Key |
DLYJDNLJSNRNFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)CSC3=S |
Origin of Product |
United States |
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